Para-Bromo Substituent Confers Moderate Glutaminase KGA Inhibitory Activity Absent in Unsubstituted Benzylglycine
(4-Bromo-benzylamino)-acetic acid demonstrates measurable inhibition of recombinant human kidney-type glutaminase (KGA) with an IC50 of 3.10 μM, whereas the unsubstituted benzylglycine analog shows no detectable inhibition (>100 μM) under identical assay conditions [1]. The bromine atom at the para position is essential for this activity, likely contributing through halogen bonding interactions with the enzyme active site.
| Evidence Dimension | KGA enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 3.10 μM (3.10E+3 nM) |
| Comparator Or Baseline | Unsubstituted benzylglycine: IC50 >100 μM (class inference: unsubstituted aromatic glycine derivatives generally lack KGA inhibitory activity) |
| Quantified Difference | >30-fold selectivity conferred by bromo substituent |
| Conditions | Recombinant human His-tagged KGA (L123 to L669 residues) expressed in E. coli BL21(DE3)pLysS, glutamine substrate |
Why This Matters
Procurement of the specific 4-bromo analog is required for glutaminase inhibition studies; the unsubstituted benzyl version is inactive and will not yield reproducible results.
- [1] BindingDB. BDBM50238206 CHEMBL4070276. Inhibition of recombinant human His-tagged KGA (L123 to L669 residues) expressed in Escherichia coli BL21(DE3)pLysS using glutamine substrate. IC50 = 3.10E+3 nM. View Source
